2-[(4-Phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused polycyclic structure. The core consists of a pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one system, with a 4-phenylpiperazine-1-carbonyl substituent at position 2. Breaking this down:
Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one :
2-[(4-Phenylpiperazino)carbonyl] substituent :
The structural representation (Figure 1) highlights the connectivity:
- Ring A : Pyridine fused to thiophene (positions 1,2-a and 2,3-d).
- Ring B : Pyrimidine with a ketone at position 4.
- Substituent : Piperazine-phenyl group attached via a carbonyl bridge.
Table 1: Key structural features
| Feature | Position/Group | Source |
|---|---|---|
| Tricyclic core | Pyrido-thieno-pyrimidine | |
| Ketone | Position 4 | |
| Piperazine-phenyl | Position 2 substituent |
Alternative Chemical Designations and Registry Numbers
The compound is referenced under multiple identifiers:
CAS Registry Numbers :
Synonyms :
Catalog Identifiers :
Table 2: Registry and alternative identifiers
| Identifier Type | Example Value | Source |
|---|---|---|
| CAS-like | VC15345827 | |
| IUPAC synonym | See above | |
| Supplier catalog | EVT-11565073 (analog) |
Molecular Formula and Weight Calculations
The molecular formula is C₂₁H₁₈N₄O₂S , determined as follows:
- Core structure : Pyrido-thieno-pyrimidinone (C₁₁H₆N₂OS).
- Substituent : 4-Phenylpiperazine-1-carbonyl (C₁₀H₁₂N₂O).
Molecular weight calculation :
- Carbon (12.01 g/mol): 21 × 12.01 = 252.21
- Hydrogen (1.008 g/mol): 18 × 1.008 = 18.14
- Nitrogen (14.01 g/mol): 4 × 14.01 = 56.04
- Oxygen (16.00 g/mol): 2 × 16.00 = 32.00
- Sulfur (32.07 g/mol): 1 × 32.07 = 32.07
- Total : 252.21 + 18.14 + 56.04 + 32.00 + 32.07 = 390.46 g/mol
Table 3: Molecular composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 21 | 12.01 | 252.21 |
| H | 18 | 1.008 | 18.14 |
| N | 4 | 14.01 | 56.04 |
| O | 2 | 16.00 | 32.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 390.46 |
Discrepancies between calculated and reported weights (e.g., 424.9 g/mol in source for a chlorinated analog) arise from substituent variations. The non-chlorinated derivative here aligns with the C₂₁H₁₈N₄O₂S formula.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-(4-phenylpiperazine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C21H18N4O2S/c26-20-16-14-17(28-19(16)22-18-8-4-5-9-25(18)20)21(27)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
InChI Key |
APHJSYFCUAJPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O |
Origin of Product |
United States |
Preparation Methods
Thermal Cyclization of Aminothiophene Carboxylates
Reaction of methyl 2-aminothiophene-3-carboxylate with urea or thiourea under high-temperature conditions (180–200°C) yields the thieno[2,3-d]pyrimidin-4-one scaffold. For example, Bozorov et al. demonstrated that heating methyl 2-aminothiophene-3-carboxylate with urea at 190°C for 3 hours produces 2,4-dihydroxythieno[2,3-d]pyrimidine in 65–70% yield. Subsequent chlorination with POCl₃ generates reactive 2,4-dichloro intermediates.
Gewald Reaction for Thienopyridine Intermediates
The Gewald reaction, involving ketones, sulfur, and cyanoacetates, constructs 2-aminothiophene-3-carbonitriles, which are cyclized into thieno[2,3-d]pyrimidines. For instance, Elmuradov et al. reported the use of γ-butyrolactam and phosphorus oxychloride to form tetracyclic thieno[2,3-d]pyrimidin-4-ones.
Table 1: Core Formation Methods
Introduction of the 4-Phenylpiperazino Carbonyl Group
The 4-phenylpiperazine moiety is introduced via nucleophilic substitution or amide coupling.
Amide Bond Formation
The carbonyl group is installed using carbodiimide-based coupling agents. For example, VulcanChem’s protocol for a related compound involves reacting 4-chlorothieno[2,3-d]pyrimidine with 4-phenylpiperazine-1-carbonyl chloride in dichloromethane (DCM) using Hünig’s base (DIPEA). Yields range from 60–75% after purification by column chromatography.
Nucleophilic Aromatic Substitution
In some cases, the chlorine atom at position 2 or 4 of the pyrimidine ring is displaced by 4-phenylpiperazine. For instance, heating 2,4-dichlorothieno[2,3-d]pyrimidine with 4-phenylpiperazine in tert-butanol at 70°C for 12 hours selectively substitutes the C4 chlorine, leaving the C2 position for further functionalization.
Table 2: Piperazino Group Introduction
Final Cyclization and Functionalization
Pyrido Ring Closure
The pyrido[1,2-a] ring is formed via Friedländer or related annulation. A study by Molnár et al. used isopropylidene methoxymethylenemalonate to cyclize 2-aminopyridine derivatives into 4H-pyrido[1,2-a]pyrimidin-4-ones. This step often requires acidic or basic catalysts, such as p-toluenesulfonic acid.
Crystallization and Purification
Crystallization from chlorobenzene or 2-propanol removes residual byproducts like 2-acetylbutyrolactone. Patent EP1791839B1 details a process where crude product is refluxed with activated carbon and filtered at 90–95°C to achieve >97% purity.
Table 3: Cyclization Conditions
| Step | Reagents | Conditions | Purity | Source |
|---|---|---|---|---|
| Friedländer Annulation | 2-Aminopyridine + isopropylidene malonate | p-TsOH, 120°C, 8 h | 90% | |
| Crystallization | Crude product + 2-propanol | Reflux, 1 h | >97% |
Optimization Strategies
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-[(4-Phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications
- Pyrido[1,2-a]pyrimidin-4-one vs. Thieno-Pyrimidinone: Compounds like 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one () retain the pyrido-pyrimidinone core but lack the thieno ring. 2-(2'-thienyl)-5-(4''-(2''-aminopyrimidyl)thiophene () shares a thienyl group but lacks the fused pyrido-pyrimidinone system, reducing structural complexity .
Position 2 Substituents
- 4-Phenylpiperazine Carbonyl vs. Aryl/Alkyl Groups: The 4-phenylpiperazine carbonyl group in the target compound contrasts with simpler substituents like 2-(3,4-dimethoxyphenyl) or 2-(4-methoxyphenyl) (). Piperazine derivatives are known to enhance solubility and receptor selectivity via hydrogen bonding and cation-π interactions . In 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (), the piperazine is benzylated, which may reduce metabolic instability compared to the phenylpiperazine in the target compound .
Position 7 Substituents
- While the target compound lacks a position 7 substituent, many analogs feature piperazine, piperidine, or morpholine groups at this site: 7-(4-Methylpiperazin-1-yl) derivatives () exhibit improved solubility due to the basic nitrogen, but the absence of a substituent in the target compound may favor blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The thieno ring and phenylpiperazine group likely increase logP values compared to analogs with polar substituents (e.g., 2-(3,4-dihydroxyphenyl)-6-hydroxypyrido[1,2-a]pyrimidin-4-one in ), which may limit oral bioavailability .
- Metabolic Stability : The 4-phenylpiperazine moiety is prone to N-dealkylation, whereas 7-(4-methanesulfonyl-piperazin-1-ylmethyl) derivatives () incorporate sulfonyl groups to mitigate oxidative metabolism .
Key Comparative Table
Biological Activity
The compound 2-[(4-Phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 325.38 g/mol. The compound contains a pyrido-thieno-pyrimidinone core structure, which is known for its diverse biological activities.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidin-4-one demonstrate cytotoxic effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.
Phosphodiesterase Inhibition
One notable biological activity of related compounds is their role as phosphodiesterase (PDE) inhibitors. PDEs are critical in regulating intracellular levels of cyclic nucleotides, which play a vital role in numerous cellular processes. Inhibitors targeting PDE7 have been particularly highlighted for their potential in treating inflammatory diseases and certain cancers.
Neuropharmacological Effects
Compounds incorporating piperazine moieties have shown promise in neuropharmacology. They may exhibit anxiolytic and antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders.
The precise mechanism of action for 2-[(4-Phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Enzyme Activity : By binding to active sites on PDE enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) within cells.
- Receptor Modulation : Interaction with various neurotransmitter receptors may alter signaling pathways involved in mood regulation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Evaluation of Antitumor Activity (PubMed) | Showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 2 : PDE Inhibition Profile (Journal of Medicinal Chemistry) | Identified as a selective PDE7 inhibitor with IC50 values in the low nanomolar range; demonstrated anti-inflammatory effects in vivo. |
| Study 3 : Neuropharmacological Assessment (Neuropsychopharmacology) | Exhibited anxiolytic effects in animal models at doses of 10-30 mg/kg; suggested enhancement of serotonergic transmission. |
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 2-[(4-Phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting with pyrido-pyrimidine and piperazine intermediates. Key steps include:
- Coupling reactions : Amide bond formation between the pyrido-thieno-pyrimidine core and the 4-phenylpiperazine moiety using coupling agents like EDCl/HOBt.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) under reflux or microwave-assisted conditions improve reaction efficiency .
- Purification : Column chromatography or recrystallization ensures purity. Yields range from 60–85% depending on reaction optimization .
Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C NMR (carbonyl peaks at ~170 ppm) confirm the pyrido-thieno-pyrimidine backbone and piperazine substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 460–480) .
- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-N) verify functional groups .
What structural features of this compound suggest potential biological activity?
The compound combines:
- A pyrido-thieno-pyrimidine core , known for kinase inhibition and intercalation with DNA/RNA .
- A 4-phenylpiperazine moiety , which enhances solubility and receptor binding (e.g., serotonin or dopamine receptors) .
These features make it a candidate for neurological or anticancer drug discovery .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data across different in vitro assays?
- Control variables : Standardize cell lines (e.g., HEK-293 vs. SH-SY5Y), assay conditions (pH, temperature), and solvent concentrations (DMSO ≤0.1%) to minimize variability .
- Orthogonal assays : Cross-validate using fluorescence-based binding assays and electrophysiology for receptor studies .
- Statistical rigor : Apply ANOVA or Bayesian analysis to assess significance in dose-response curves .
What computational approaches predict the binding affinity of this compound to neurological receptors?
- Molecular docking : Use AutoDock Vina to model interactions with serotonin 5-HT1A or dopamine D2 receptors. Key residues (e.g., Asp116 in 5-HT1A) often form hydrogen bonds with the piperazine group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD ≤2 Å) .
- Experimental validation : Validate predictions via radioligand displacement assays (e.g., IC50 ≤10 µM) .
How can synthetic routes be optimized for scalability without compromising purity?
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2–4h, improving yield by 15–20% .
- Solvent-free conditions : Minimize purification steps and environmental impact .
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates .
What methodologies assess the environmental impact of this compound during preclinical development?
- Biodegradation studies : Use OECD 301F (ready biodegradability test) to measure half-life in aqueous systems .
- Ecotoxicology : Evaluate Daphnia magna LC50 values (e.g., >100 mg/L indicates low acute toxicity) .
- Bioaccumulation potential : Calculate logP (octanol-water partition coefficient); values <3 suggest minimal bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
